molecular formula C9H15BrN2 B6359636 1-Butyl-3-vinylimidazolium bromide, 98% CAS No. 34311-90-5

1-Butyl-3-vinylimidazolium bromide, 98%

Cat. No.: B6359636
CAS No.: 34311-90-5
M. Wt: 231.13 g/mol
InChI Key: XALVOFYVVOAYPO-UHFFFAOYSA-M
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Description

1-Butyl-3-vinylimidazolium bromide, 98%, is an ionic liquid that has garnered significant interest in various fields of research and industry. This compound is characterized by its unique structure, which includes a butyl group and a vinyl group attached to an imidazolium ring, with bromide as the counterion. Its molecular formula is C9H15BrN2, and it has a molecular weight of 231.13 g/mol . The compound is known for its high thermal stability, low volatility, and excellent solubility in water and organic solvents .

Biochemical Analysis

Biochemical Properties

1-Butyl-3-Vinylimidazolium Bromide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form stable complexes with enzymes, potentially altering their activity. For instance, it can interact with oxidoreductases, influencing their catalytic efficiency. The nature of these interactions often involves ionic and hydrogen bonding, which can stabilize or destabilize the enzyme’s active site, thereby modulating its activity .

Cellular Effects

The effects of 1-Butyl-3-Vinylimidazolium Bromide on cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in oxidative stress responses and metabolic pathways. Additionally, 1-Butyl-3-Vinylimidazolium Bromide can disrupt cellular membranes, leading to changes in membrane permeability and potential cytotoxic effects .

Molecular Mechanism

At the molecular level, 1-Butyl-3-Vinylimidazolium Bromide exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Furthermore, 1-Butyl-3-Vinylimidazolium Bromide can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Butyl-3-Vinylimidazolium Bromide can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to 1-Butyl-3-Vinylimidazolium Bromide has been shown to cause cumulative effects on cellular function, including persistent changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1-Butyl-3-Vinylimidazolium Bromide vary with different dosages in animal models. At low doses, it may have minimal impact on physiological functions, while higher doses can lead to significant toxic effects. These effects include oxidative stress, inflammation, and damage to vital organs such as the liver and kidneys. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects occur .

Metabolic Pathways

1-Butyl-3-Vinylimidazolium Bromide is involved in various metabolic pathways. It can interact with enzymes such as cytochrome P450s, influencing their activity and altering metabolic flux. This interaction can lead to changes in the levels of metabolites and the overall metabolic profile of the cell. Additionally, 1-Butyl-3-Vinylimidazolium Bromide can affect the activity of coenzymes and cofactors, further modulating metabolic processes .

Transport and Distribution

Within cells and tissues, 1-Butyl-3-Vinylimidazolium Bromide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. This compound tends to accumulate in specific tissues, depending on its affinity for certain biomolecules and cellular structures. Its distribution can influence its overall biological activity and toxicity .

Subcellular Localization

The subcellular localization of 1-Butyl-3-Vinylimidazolium Bromide is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the mitochondria or the nucleus, through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall impact on cellular processes .

Preparation Methods

1-Butyl-3-vinylimidazolium bromide can be synthesized through a quaternization reaction. The typical synthetic route involves heating a mixture of 1-vinylimidazole and 1-butylbromide in a three-necked flask at 55°C for 24 hours . The reaction yields the desired ionic liquid, which can be purified through recrystallization or other purification techniques. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Butyl-3-vinylimidazolium bromide undergoes various chemical reactions, including:

Common reagents used in these reactions include acrylonitrile for crosslinking and polyoxometalates for electroreduction. The major products formed from these reactions are typically polymers or hybrid materials with unique properties.

Comparison with Similar Compounds

1-Butyl-3-vinylimidazolium bromide can be compared with other similar compounds, such as:

The uniqueness of 1-butyl-3-vinylimidazolium bromide lies in its combination of a vinyl group and an imidazolium ring, which allows for a wide range of chemical reactions and applications.

Properties

IUPAC Name

1-butyl-3-ethenylimidazol-1-ium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N2.BrH/c1-3-5-6-11-8-7-10(4-2)9-11;/h4,7-9H,2-3,5-6H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALVOFYVVOAYPO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1=CN(C=C1)C=C.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1033461-45-8
Details Compound: Poly(1-butyl-3-vinylimidazolium bromide)
Record name Poly(1-butyl-3-vinylimidazolium bromide)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1033461-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

231.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34311-90-5
Record name 1-Butyl-3-vinyl-1H-imidazol-3-ium Bromide
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